![molecular formula C17H13N3O4S2 B2979221 4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide CAS No. 268733-43-3](/img/structure/B2979221.png)
4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide
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Overview
Description
This compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzamide), a thiolo group, and a thiazin group . These groups could potentially interact with each other and with other molecules in interesting ways .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring could make the compound aromatic and relatively stable .Scientific Research Applications
Identity and Composition
- Synonyms : Besides the primary name, it goes by several synonyms, including “4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide,” “CBMicro_033676,” “Oprea1_226474,” and “Oprea1_264238.”
- Registry Numbers : It is identified by the registry number ZINC000000120408 .
Toxicokinetics and Toxicity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c21-14(9-5-7-10(8-6-9)20(23)24)18-17-19-15-13(16(22)26-17)11-3-1-2-4-12(11)25-15/h5-8H,1-4H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECIQNSISSAMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide |
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